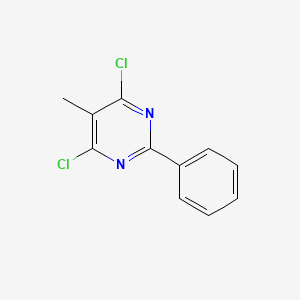

4,6-Dichloro-5-methyl-2-phenylpyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry Research

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous molecules of biological and pharmaceutical importance. nih.gov The pyrimidine nucleus is a key component of nucleic acids (cytosine, thymine, and uracil), as well as various vitamins and cofactors. nih.gov This inherent biological relevance has made pyrimidine and its derivatives a central focus of research in organic and medicinal chemistry. nih.gov Scientists continue to explore pyrimidine scaffolds to develop new therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. wjahr.comtandfonline.com The versatility of the pyrimidine ring allows for a high degree of structural modification, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net

Importance of Halogenated Pyrimidine Scaffolds in Synthetic and Biological Research

The introduction of halogen atoms to the pyrimidine scaffold dramatically enhances its utility in both synthetic and biological research. Halogenated pyrimidines serve as versatile intermediates in organic synthesis. The halogen atoms, typically chlorine or bromine, act as excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries for drug discovery and other applications.

From a biological perspective, halogenated pyrimidines have been investigated for their potential as therapeutic agents. For instance, they are a class of non-hypoxic cell radiosensitizers that have been studied in clinical settings. nih.gov To be effective, these compounds need to be incorporated into the DNA of cells. nih.gov This incorporation can make the cells more susceptible to radiation therapy. nih.gov The continued investigation into halogenated pyrimidines underscores their importance in the development of new cancer treatments. nih.gov

Specific Research Focus on 4,6-Dichloro-5-methyl-2-phenylpyrimidine

While the broader class of dihalogenated pyrimidines has been extensively studied, specific research on 4,6-dichloro-5-methyl-2-phenylpyrimidine is not widely documented in publicly available literature. However, its structure, featuring a dichlorinated pyrimidine core with methyl and phenyl substituents, suggests it is a compound of significant interest for several reasons. The two chlorine atoms provide reactive sites for further chemical modification, making it a potentially valuable building block for more complex molecules. The presence of the phenyl group can influence the molecule's biological activity, potentially through interactions with biological targets. The methyl group can also modulate its physical and biological properties. This article will, therefore, focus on the predicted chemical properties, potential synthetic pathways, and likely research applications of this compound, based on the known chemistry of its constituent functional groups and closely related analogues.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCGQPJPYPZPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621957 | |

| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33655-33-3 | |

| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 5 Methyl 2 Phenylpyrimidine

Strategies for Direct Chlorination of Pyrimidine (B1678525) Precursors

The direct chlorination of pyrimidine precursors stands as the most common and effective strategy for the synthesis of 4,6-dichloro-5-methyl-2-phenylpyrimidine. This approach typically begins with a dihydroxy derivative of the pyrimidine core, which is then subjected to a chlorinating agent to replace the hydroxyl groups with chlorine atoms.

Utilization of 4,6-Dihydroxy-5-methyl-2-phenylpyrimidine as a Starting Material

The principal starting material for the synthesis of 4,6-dichloro-5-methyl-2-phenylpyrimidine is 4,6-dihydroxy-5-methyl-2-phenylpyrimidine. This precursor can be synthesized through the condensation of an appropriate amidine, such as benzamidine (B55565), with a substituted malonic ester. For instance, the cyclization reaction of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of sodium methoxide (B1231860) is a known method for producing 4,6-dihydroxy-2-methylpyrimidine (B75791), and a similar strategy can be employed for the 2-phenyl derivative. researchgate.net

Application of Phosphorus Oxychloride (POCl3) and Related Chlorinating Agents

Phosphorus oxychloride (POCl3) is a widely used and effective chlorinating agent for the conversion of dihydroxypyrimidines to their corresponding dichloro derivatives. researchgate.netgoogle.com The reaction typically involves heating the dihydroxy pyrimidine precursor in an excess of phosphorus oxychloride. researchgate.net In some cases, a base such as N,N-dimethylaniline or N,N-diethylaniline is added to the reaction mixture to act as a catalyst. google.com The use of a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl5) has also been reported as a robust chlorinating agent for various heterocyclic compounds.

The general reaction mechanism involves the phosphorylation of the hydroxyl groups by POCl3, followed by nucleophilic substitution with chloride ions. The excess POCl3 often serves as both the reagent and the solvent. After the reaction is complete, the excess POCl3 is typically removed by distillation under reduced pressure, and the crude product is isolated by pouring the reaction mixture into ice water. researchgate.net

Alternative Chlorinating Reagents (e.g., Triphosgene)

In an effort to move towards safer and more environmentally friendly synthetic routes, alternative chlorinating agents to the highly toxic and corrosive phosphorus oxychloride have been explored. Triphosgene (B27547), a solid and safer substitute for phosgene (B1210022) gas, has emerged as a viable alternative. google.com

The chlorination using triphosgene is typically carried out in an inert solvent, such as dichloroethane, in the presence of a base like N,N-diethylaniline. google.com The reaction mixture is heated to reflux for several hours to ensure complete conversion. This method avoids the use of large excesses of hazardous reagents and simplifies the work-up procedure. google.com

Optimized Reaction Conditions and Process Parameters

The optimization of reaction conditions is critical for achieving high yields and purity of 4,6-dichloro-5-methyl-2-phenylpyrimidine while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, the catalytic system, the reaction temperature, and the duration of the reaction.

Influence of Solvents and Catalytic Systems

While the chlorination with phosphorus oxychloride can often be performed neat, the use of a solvent can be beneficial in certain cases. For instance, in the chlorination of 4,6-dihydroxypyrimidine (B14393) with phosgene, solvents such as m-tolunitrile, o-tolunitrile, and nitrobenzene (B124822) have been found to be effective. google.com

The addition of a catalyst can significantly influence the reaction rate and yield. Tertiary amines, such as N,N-dimethylaniline and N,N-diethylaniline, are commonly used as catalysts in chlorination reactions with POCl3. google.com These catalysts are believed to act as acid scavengers. In reactions involving phosgene as the chlorinating agent, quaternary ammonium (B1175870) and phosphonium (B103445) salts have been shown to be effective catalysts. google.com

Temperature and Reaction Duration Optimization for Yield and Purity

The reaction temperature and duration are crucial parameters that need to be carefully controlled to ensure the desired outcome. For chlorination reactions using phosphorus oxychloride, temperatures are often in the range of 80-110 °C. google.com The reaction time can vary from a few hours to several hours, depending on the specific substrate and the scale of the reaction. researchgate.netgoogle.com

For instance, in the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) from the corresponding dihydroxy precursor using triphosgene, a reflux in dichloroethane for 6-8 hours was found to be optimal. google.com Careful monitoring of the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and to prevent the formation of degradation products.

Below are interactive data tables summarizing typical reaction conditions for the chlorination of dihydroxypyrimidine precursors based on available literature for analogous compounds.

Table 1: Chlorination with Phosphorus Oxychloride (POCl3)

| Starting Material | Catalyst | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 4,6-Dihydroxy-2-methylpyrimidine | N,N-Dimethylaniline | Neat POCl3 | Reflux | 6 | 82.6 researchgate.net |

| 4,6-Dihydroxypyrimidine | None | Neat POCl3 | 85-90 | Not Specified | High |

| 5-Amino-2-methylpyrimidine-4,6-diol | None | Neat POCl3 | 110 | 20 | 26 |

Table 2: Chlorination with Triphosgene

| Starting Material | Catalyst | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 4,6-Dihydroxy-2-methylpyrimidine | N,N-Diethylaniline | Dichloroethane | Reflux | 6-8 | 90 google.com |

Multi-step Synthetic Pathways to the Pyrimidine Core

The synthesis of 4,6-dichloro-5-methyl-2-phenylpyrimidine is a multi-step process that begins with the construction of the central pyrimidine ring, followed by chlorination. A key precursor to the target molecule is 2-phenyl-5-methylpyrimidine-4,6-diol.

A plausible and widely utilized method for constructing the substituted pyrimidine ring is through the cyclocondensation of an amidine with a substituted malonic ester. In the case of 4,6-dichloro-5-methyl-2-phenylpyrimidine, this involves the reaction of benzamidine with diethyl methylmalonate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the condensation by deprotonating the malonic ester. The general mechanism involves the nucleophilic attack of the carbanion generated from diethyl methylmalonate on the carbon atom of the benzamidine, followed by intramolecular cyclization and subsequent elimination of ethanol (B145695) to form the stable pyrimidine ring.

Once the pyrimidine core, 2-phenyl-5-methylpyrimidine-4,6-diol, is synthesized, the hydroxyl groups at the 4 and 6 positions are converted to chloro groups. This transformation is a crucial step to yield the final product. A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction typically involves heating the dihydroxy pyrimidine derivative in excess phosphorus oxychloride. nih.gov In some cases, a tertiary amine, such as N,N-dimethylaniline, is added as a catalyst to facilitate the reaction. google.comgoogle.com The use of phosphorus oxychloride is a well-established method for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. nih.gov

An alternative approach to chlorination involves the use of phosphorus pentachloride (PCl₅) in conjunction with phosphorus oxychloride. researchgate.net This combination can be effective for substrates that are less reactive towards POCl₃ alone. Another patented process describes the use of triphosgene in the presence of N,N-diethylaniline for the chlorination of 4,6-dihydroxy-2-methylpyrimidine, which could potentially be adapted for the 2-phenyl analogue. google.com

The following table summarizes the key transformations in the proposed synthetic pathway.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Pyrimidine Ring Formation | Benzamidine, Diethyl methylmalonate | Sodium ethoxide, Ethanol, Reflux | 2-Phenyl-5-methylpyrimidine-4,6-diol |

| 2. Chlorination | 2-Phenyl-5-methylpyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃), Heat | 4,6-Dichloro-5-methyl-2-phenylpyrimidine |

Isolation and Purification Techniques for the Compound

Following the synthesis of 4,6-dichloro-5-methyl-2-phenylpyrimidine, a systematic approach is required to isolate and purify the compound from the reaction mixture. The initial step in the workup procedure typically involves the careful quenching of the excess chlorinating agent, such as phosphorus oxychloride. This is usually achieved by slowly adding the reaction mixture to ice-water, which hydrolyzes the reactive phosphorus compounds.

After quenching, the crude product is typically extracted from the aqueous mixture using an organic solvent. Common solvents for this purpose include dichloromethane, chloroform, or ethyl acetate, which are effective at dissolving the target compound while being immiscible with water. The organic layer containing the product is then separated from the aqueous layer.

To remove any acidic impurities, the organic extract is often washed with a basic solution, such as a saturated solution of sodium bicarbonate. This is followed by washing with brine (a saturated aqueous solution of sodium chloride) to reduce the amount of dissolved water in the organic phase. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water. The drying agent is subsequently removed by filtration.

The solvent is then removed from the dried organic extract, typically by rotary evaporation under reduced pressure, to yield the crude 4,6-dichloro-5-methyl-2-phenylpyrimidine.

For further purification, recrystallization is a commonly employed technique. mdpi.com The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. While the specific optimal solvent for 4,6-dichloro-5-methyl-2-phenylpyrimidine is not extensively documented, analogous dichloropyrimidine derivatives have been successfully recrystallized from solvents such as ethanol or benzene. google.com A mixture of solvents can also be effective; for instance, a good solvent in which the compound is highly soluble can be paired with a poor solvent in which it is sparingly soluble to induce crystallization.

The purity of the final product can be assessed using various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A summary of the isolation and purification steps is provided in the table below.

| Step | Technique | Reagents/Solvents | Purpose |

| 1. Quenching | Hydrolysis | Ice-water | Decompose excess chlorinating agent |

| 2. Extraction | Liquid-liquid extraction | Dichloromethane, Chloroform, or Ethyl acetate | Separate the product from the aqueous phase |

| 3. Washing | Liquid-liquid washing | Saturated sodium bicarbonate solution, Brine | Remove acidic impurities and reduce water content |

| 4. Drying | Dehydration | Anhydrous magnesium sulfate or sodium sulfate | Remove residual water from the organic extract |

| 5. Concentration | Evaporation | Rotary evaporator | Remove the extraction solvent |

| 6. Purification | Recrystallization | Ethanol, Benzene, or other suitable solvents | Obtain high-purity crystalline product |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Methyl 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyrimidine (B1678525) chemistry. In 4,6-dichloro-5-methyl-2-phenylpyrimidine, the two ring nitrogen atoms withdraw electron density, rendering the carbon atoms of the ring electrophilic and facilitating the attack of nucleophiles. This process typically occurs via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Regioselectivity of Chlorine Atom Displacement at C4 and C6 Positions

In symmetrically substituted 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, in 4,6-dichloro-5-methyl-2-phenylpyrimidine, the substituents break this symmetry, potentially leading to regioselective displacement of one chlorine atom over the other. The outcome of the substitution is governed by a combination of electronic and steric factors.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reaction of 4,6-dichloropyrimidines with nitrogen nucleophiles, particularly amines, is a well-established method for the synthesis of substituted aminopyrimidines. These reactions are typically regioselective, with the first substitution occurring at either the C4 or C6 position.

For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that SNAr amination reactions proceed effectively. mdpi.com The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines in the presence of a weak base like sodium hydrogen carbonate shows high selectivity for the displacement of the C4-chloride. researchgate.net In the case of 4,6-dichloro-5-methyl-2-phenylpyrimidine, reaction with a primary or secondary amine would be expected to yield a mono-amino-monochloro derivative initially. The specific isomer formed would depend on the reaction conditions and the steric bulk of the incoming amine.

The general reaction proceeds as follows:

Monosubstitution: Reaction with one equivalent of an amine (R¹R²NH) typically leads to the replacement of one chlorine atom.

Disubstitution: Using excess amine or harsher reaction conditions can lead to the replacement of both chlorine atoms, yielding a 2,4-diaminopyrimidine (B92962) derivative.

Reactions with hydrazines are also expected to proceed in a similar fashion, with the hydrazine (B178648) acting as a potent nitrogen nucleophile to displace one or both chlorine atoms.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines This table is illustrative of typical SNAr reactions on dichloropyrimidine cores and may not represent experimentally verified reactions for 4,6-dichloro-5-methyl-2-phenylpyrimidine specifically.

| Nucleophile | Product (Monosubstitution) | Product (Disubstitution) | Conditions |

|---|---|---|---|

| Ammonia (NH₃) | 4-Amino-6-chloro-5-methyl-2-phenylpyrimidine | 4,6-Diamino-5-methyl-2-phenylpyrimidine | Varies (solvent, temp.) |

| Aniline (C₆H₅NH₂) | 4-Chloro-5-methyl-2-phenyl-6-(phenylamino)pyrimidine | 5-Methyl-2-phenyl-N4,N6-diphenylpyrimidine-4,6-diamine | Base, solvent (e.g., DMF, EtOH) |

| Diethylamine ((C₂H₅)₂NH) | 6-Chloro-N,N-diethyl-5-methyl-2-phenylpyrimidin-4-amine | N4,N4,N6,N6-Tetraethyl-5-methyl-2-phenylpyrimidine-4,6-diamine | Elevated temperature |

| Hydrazine (N₂H₄) | 4-Chloro-6-hydrazinyl-5-methyl-2-phenylpyrimidine | 4,6-Dihydrazinyl-5-methyl-2-phenylpyrimidine | Varies |

Reactions with Carbon-Based Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, effectively serving as a reaction with a carbon-based nucleophile (in the form of an organometallic reagent). The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for dichloropyrimidines. researchgate.netmdpi.comlibretexts.orgdiva-portal.orglibretexts.orgorganic-chemistry.org These reactions allow for the selective substitution of the chlorine atoms with aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyrimidine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comdiva-portal.orglibretexts.orgorganic-chemistry.org It is possible to achieve either mono- or diarylation by controlling the stoichiometry of the reagents. For instance, reacting 4,6-dichloropyrimidines with one equivalent of an arylboronic acid can selectively yield the 4-aryl-6-chloropyrimidine derivative. researchgate.net

Sonogashira Coupling: This reaction couples the dichloropyrimidine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orgnih.gov Studies on the Sonogashira coupling of 4,6-dichloro-2-pyrone have demonstrated high regioselectivity for substitution at the C6 position, a preference attributed to both kinetic and thermodynamic factors favoring oxidative addition of the palladium catalyst at that site. nih.govrsc.org A similar regioselectivity could be anticipated for 4,6-dichloro-5-methyl-2-phenylpyrimidine, influenced by the electronic and steric environment around the C4 and C6 positions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential cross-coupling reactions based on known reactivity of similar dichloropyrimidines.

| Reaction Type | Carbon Nucleophile (Example) | Potential Product (Monosubstitution) | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid (C₆H₅B(OH)₂) | 4-Chloro-5-methyl-2,6-diphenylpyrimidine | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |

| Sonogashira | Phenylacetylene (C₆H₅C≡CH) | 4-Chloro-5-methyl-2-phenyl-6-(phenylethynyl)pyrimidine | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

Transformations Involving the 2-Phenyl Substituent

The 2-phenyl group attached to the pyrimidine ring can undergo various transformations, typical of an aromatic ring, although its reactivity is influenced by the electron-withdrawing pyrimidine core. Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring is a common modification.

The pyrimidine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring. However, under forcing conditions, substitution at the ortho and para positions might occur. The specific reaction conditions, such as the choice of catalyst and temperature, would be critical in controlling the outcome of such transformations. Functionalization of phenyl rings attached to other nitrogen heterocycles has been demonstrated, providing a basis for potential modifications of the 2-phenyl group in this specific pyrimidine. researchgate.netnih.gov

Modifications at the 5-Methyl Position

The 5-methyl group is not inert and can be a site for chemical modification. Its position on the pyrimidine ring makes it analogous to a benzylic methyl group, rendering its protons susceptible to abstraction and the group itself amenable to oxidation or halogenation.

Oxidation: The methyl group can be oxidized to various functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group. nih.govnih.govoup.com For example, hydroxyl radical-induced oxidation of 5-methylcytosine (B146107) in DNA is known to produce 5-hydroxymethylcytosine (B124674) and 5-formylcytosine. oup.comresearchgate.net While these are biochemical examples, similar chemical transformations can be achieved in the lab using appropriate reagents.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the methyl group, yielding a 5-(halomethyl)pyrimidine. nih.govfiu.edu For instance, the bromination of pyrimidine nucleosides at the C-5 position is a well-established procedure. nih.govfiu.edu This creates a reactive handle, as the resulting 5-(bromomethyl) group is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the extension of a side chain at the C5 position.

Derivatization Strategies and Synthesis of Analogues

Design and Synthesis of Substituted Pyrimidine (B1678525) Derivatives from 4,6-Dichloro-5-methyl-2-phenylpyrimidine

The derivatization of 4,6-dichloro-5-methyl-2-phenylpyrimidine is primarily driven by the strategic replacement of its chlorine atoms. This allows for the systematic modification of the molecule's steric and electronic properties, enabling the synthesis of a diverse library of analogues for various applications.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. For symmetrically substituted dichloropyrimidines, such as 4,6-dichloro derivatives, the reaction with one equivalent of a nucleophile typically leads to monosubstitution, while an excess of the nucleophile can result in disubstitution. mdpi.com The reactivity of the C4 and C6 positions is influenced by the substituents on the ring.

The introduction of various functional groups can be achieved by reacting 4,6-dichloro-5-methyl-2-phenylpyrimidine with a range of nucleophiles. Common nucleophiles include amines, anilines, alcohols, and phenols, which displace the chloride ions to form new carbon-nitrogen or carbon-oxygen bonds. For instance, reactions with secondary aliphatic amines or anilines in the presence of a weak base can selectively displace one of the chlorine atoms. researchgate.net The use of aqueous, mild conditions, sometimes facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), can promote these reactions, offering a more sustainable synthetic route with high functional group tolerance. d-nb.info

The regioselectivity of SNAr reactions on dichloropyrimidines can be sensitive to the substitution pattern on the ring. wuxiapptec.com While the two chlorine atoms in 4,6-dichloro-5-methyl-2-phenylpyrimidine are chemically equivalent, the reaction conditions can be tuned to favor either mono- or di-substitution, providing access to a variety of derivatives.

Table 1: Examples of Functional Group Introduction via SNAr on Dichloropyrimidine Scaffolds

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine (B16783) derivative | Amines / Anilines | 4-Amino-6-chloropyrimidine / 4,6-Diaminopyrimidine | mdpi.comresearchgate.net |

| 4,6-Dichloropyrimidine derivative | Alcohols / Phenols | 4-Alkoxy-6-chloropyrimidine / 4,6-Dialkoxypyrimidine | nih.gov |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | 4-Pyrrolidinyl-2,5-dichloropyrimidine | d-nb.info |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (B183250) | Anilines | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

The 4,6-dichloro-5-methyl-2-phenylpyrimidine core is also a valuable precursor for synthesizing fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science. The general strategy involves a di-functional nucleophile reacting sequentially with both chlorine atoms, or a series of reactions that build a new ring onto the pyrimidine base.

For example, reactions with reagents containing two nucleophilic sites, such as 1,3-diamines or amino alcohols, can lead to the formation of fused bicyclic systems like pyrimido[1,6-a]pyrimidines. nih.gov These reactions often proceed via an initial SNAr reaction at one chloro position, followed by an intramolecular cyclization to displace the second chlorine, thus forming a new ring. The development of multicomponent reactions has also provided efficient routes to complex fused pyrimidines. nih.gov The synthesis of such fused systems is a broad field, with methods being developed for various nitrogen-containing heterocycles. nih.govrsc.org

Comparative Analysis with Structurally Related Dichloropyrimidines

To understand the unique chemical properties of 4,6-dichloro-5-methyl-2-phenylpyrimidine, it is useful to compare it with structurally related analogues that differ in the substituents at the 2- and 5-positions.

Fenclorim, or 4,6-dichloro-2-phenylpyrimidine, is a well-studied analogue that lacks the methyl group at the 5-position. chemicalbook.com It is known commercially as a herbicide safener, used to protect rice crops from the phytotoxic effects of certain herbicides by enhancing the expression of detoxifying enzymes. nih.govchemicalbook.com

From a chemical standpoint, the primary difference is the presence of the 5-methyl group in the target compound. This methyl group is an electron-donating group, which can subtly influence the reactivity of the pyrimidine ring. It can increase the electron density of the ring, potentially making it slightly less reactive towards nucleophilic attack compared to Fenclorim. However, this effect is generally modest. The steric bulk of the methyl group may also play a role in the kinetics of substitution reactions and influence the conformation of the final products.

The synthesis of Fenclorim typically involves the chlorination of 2-phenylpyrimidine-4,6-diol (B84851) (also known as 4,6-dihydroxy-2-phenylpyrimidine) using a chlorinating agent like phosphoryl chloride. chemicalbook.com Similar to the target compound, Fenclorim serves as a lead compound for synthesizing derivatives, such as 4-chloro-6-phenoxy-2-phenylpyrimidines, which have been investigated for fungicidal activity. nih.govacs.org

Table 2: Comparison of 4,6-Dichloro-5-methyl-2-phenylpyrimidine and Fenclorim

| Feature | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | Fenclorim (4,6-Dichloro-2-phenylpyrimidine) |

|---|---|---|

| Structure | Phenyl group at C2, Methyl group at C5 | Phenyl group at C2, Hydrogen at C5 |

| Electronic Effect of C5 Substituent | Electron-donating (methyl) | Neutral (hydrogen) |

| Primary Application | Synthetic intermediate | Herbicide safener chemicalbook.com |

| Reactivity | Substrate for SNAr and fused ring synthesis | Substrate for SNAr, lead compound for fungicides nih.govacs.org |

Comparing 4,6-dichloro-5-methyl-2-phenylpyrimidine with analogues that have different substituents at the 2-position, such as 4,6-dichloro-5-methylpyrimidine (B15144) (where a hydrogen replaces the phenyl group), highlights the role of the 2-substituent. The phenyl group is a large, aromatic substituent that can influence the molecule's properties through both steric and electronic effects (via resonance and induction).

The synthesis of these simpler analogues often follows a similar pathway, starting from appropriately substituted pyrimidine-4,6-diols. For example, 4,6-dichloro-2-methylpyrimidine (B42779) is synthesized by chlorinating 4,6-dihydroxy-2-methylpyrimidine (B75791) with reagents like thionyl chloride or triphosgene (B27547). chemicalbook.comgoogle.com

The introduction of a sulfur-containing group at the 2-position, such as a methylthio (-SMe) group, creates another class of analogues with distinct chemical behavior. An example is 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.netnih.gov The methylthio group is a good leaving group in itself under certain conditions, adding another layer of reactivity to the molecule.

In compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group (-SO2Me) is a very strong electron-withdrawing group and an excellent leaving group. This makes the C2 position highly susceptible to nucleophilic attack, in addition to the C4 and C6 positions. researchgate.net The chemoselectivity of reactions with such compounds can be complex; for instance, with amines, anilines and secondary amines tend to displace the chloride, while deprotonated anilines can displace the sulfone group. researchgate.net This contrasts with the 2-phenyl substituted pyrimidine, where the phenyl group is generally unreactive and not a leaving group.

The synthesis of these sulfur-containing analogues involves different starting materials. For instance, 4,6-dichloro-2-methylthio-5-nitropyrimidine can be synthesized from diethyl malonate through a multi-step process involving nitration, cyclization with thiourea, methylation, and finally chlorination. google.com

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 5 Methyl 2 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 4,6-Dichloro-5-methyl-2-phenylpyrimidine, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and phenyl protons. The methyl protons (CH₃) at the C5 position of the pyrimidine (B1678525) ring would typically appear as a singlet in the upfield region, estimated to be around 2.0-2.5 ppm. The protons of the phenyl group at the C2 position will exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The splitting pattern of these aromatic protons will depend on their substitution pattern, but for an unsubstituted phenyl ring, complex multiplets are expected due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the methyl group is expected to resonate at a high field (around 15-25 ppm). The carbon atoms of the pyrimidine and phenyl rings will appear in the downfield region (typically 110-170 ppm). The carbons bonded to chlorine atoms (C4 and C6) are expected to be significantly deshielded. The chemical shifts can be unambiguously assigned using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds. wpmucdn.com

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Phenyl (Ar-H) | 7.0 - 8.5 | Multiplet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 15 - 25 |

| Phenyl (C₂', C₆') | 128 - 132 |

| Phenyl (C₃', C₅') | 128 - 132 |

| Phenyl (C₄') | 130 - 135 |

| Pyrimidine (C5) | 115 - 125 |

| Phenyl (C₁') | 135 - 140 |

| Pyrimidine (C4, C6) | 160 - 165 |

| Pyrimidine (C2) | 165 - 170 |

Note: The chemical shift values are estimates based on typical ranges for similar functional groups and structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum of 4,6-Dichloro-5-methyl-2-phenylpyrimidine would be characterized by several key absorption bands.

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl ring are expected above 3000 cm⁻¹. The methyl group C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The characteristic and strong C-Cl stretching vibrations are anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl Group Bending: The symmetric and asymmetric bending vibrations of the methyl group would be found around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this molecule, the symmetric breathing modes of the phenyl and pyrimidine rings are expected to be prominent in the Raman spectrum. The C-Cl symmetric stretching vibration would also be Raman active. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. mdpi.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| C=N / C=C Ring Stretch | 1400 - 1650 | 1400 - 1650 | Strong |

| CH₃ Asymmetric Bend | ~1450 | ~1450 | Medium |

| CH₃ Symmetric Bend | ~1375 | ~1375 | Medium |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum is characterized by the wavelength of maximum absorption (λ_max). The electronic transitions in 4,6-Dichloro-5-methyl-2-phenylpyrimidine are primarily associated with the conjugated π-systems of the pyrimidine and phenyl rings.

Two main types of transitions are expected for this compound:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the extended conjugation between the phenyl and pyrimidine rings, these transitions are expected to be intense and occur at longer wavelengths, likely in the 250-300 nm range. libretexts.org

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions for similar systems, potentially appearing as a shoulder on the main absorption band or as a separate band at lower energy (>300 nm). libretexts.org

The solvent used for analysis can influence the position of λ_max. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands (solvatochromism).

| Electronic Transition | Expected λ_max (nm) | Relative Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | > 300 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

For 4,6-Dichloro-5-methyl-2-phenylpyrimidine (C₁₁H₈Cl₂N₂), the high-resolution mass spectrum would provide the exact mass of the molecular ion. A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways could include:

Loss of a chlorine atom (-Cl) to form an [M-35]⁺ or [M-37]⁺ ion.

Loss of a methyl radical (-CH₃) to form an [M-15]⁺ ion.

Cleavage of the phenyl group (-C₆H₅) to form an [M-77]⁺ ion.

Fragmentation of the pyrimidine ring itself, leading to smaller charged fragments.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

| Ion | Description | Expected m/z | Key Feature |

| [M]⁺ | Molecular Ion | 238 | Isotopic pattern (9:6:1) for [M]⁺, [M+2]⁺, [M+4]⁺ |

| [M-Cl]⁺ | Loss of Chlorine | 203 | Isotopic pattern for one Cl atom |

| [M-CH₃]⁺ | Loss of Methyl Group | 223 | Isotopic pattern for two Cl atoms |

| [M-C₆H₅]⁺ | Loss of Phenyl Group | 161 | Isotopic pattern for two Cl atoms |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals that the pyrimidine ring is essentially planar. nih.gov It is expected that the pyrimidine ring in the title compound would also be planar. The key structural question would be the dihedral angle between the plane of the pyrimidine ring and the plane of the phenyl ring at the C2 position. This angle is determined by steric hindrance and crystal packing forces. In the solid state, molecules would likely be linked by weak intermolecular interactions, such as C-H···N hydrogen bonds and potentially halogen bonding involving the chlorine atoms, forming a three-dimensional supramolecular architecture. nih.govnih.gov

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing insight into the electronic distribution within the molecule.

Expected Crystal Data Parameters (based on analogues):

| Parameter | Expected Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Key Interactions | C-H···N hydrogen bonds, Halogen bonds, π-π stacking |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. scielo.org.mxresearchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(2d,p), to solve the Schrödinger equation in an approximate manner. scielo.org.mxresearchgate.net For 4,6-dichloro-5-methyl-2-phenylpyrimidine, DFT would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule in its ground state.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the molecule's behavior. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals. scielo.org.mx The MEP map, for instance, is crucial for identifying the electrophilic and nucleophilic sites on the molecule, indicating regions prone to attack by other chemical species. acadpubl.eu

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu For 4,6-dichloro-5-methyl-2-phenylpyrimidine, the HOMO is expected to be localized over the electron-rich phenyl and pyrimidine (B1678525) rings, while the LUMO would likely be distributed over the pyrimidine ring, influenced by the electron-withdrawing chlorine atoms. This distribution dictates how the molecule interacts with other reactants. wuxibiology.com

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of Lewis structures, including lone pairs and chemical bonds. q-chem.com

NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. acadpubl.eu For 4,6-dichloro-5-methyl-2-phenylpyrimidine, key interactions would likely involve the lone pairs on the nitrogen and chlorine atoms acting as donors and the antibonding orbitals (π*) of the pyrimidine and phenyl rings acting as acceptors. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(N) | π(C=C) | n → π | Stabilization through lone pair delocalization into the ring. |

| LP(Cl) | σ(C-N) | n → σ | Influence of chlorine lone pairs on adjacent bonds. |

| π(C=C)phenyl | π(C=N)pyrimidine | π → π | Inter-ring conjugation and charge transfer. |

Theoretical vibrational frequencies can be calculated using DFT to simulate a molecule's infrared (IR) and Raman spectra. researchgate.net These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal vibrational modes. Each mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. scielo.org.mx By comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, each observed vibrational band can be assigned to a specific normal mode, providing a detailed understanding of the molecule's vibrational behavior. nih.govesisresearch.org

Molecular Topology and Quantitative Structure-Activity Relationships (QSAR) Modeling for Design Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

In a QSAR study, the structure of each molecule is represented by a set of numerical values called molecular descriptors. These descriptors can encode various aspects of the molecule, including its topology (the connectivity of atoms), geometry (3D shape), and electronic properties (charge distribution). Molecular topology, for example, describes the arrangement and bonding of atoms. By analyzing a set of related pyrimidine derivatives with known activities, a QSAR model could be built for 4,6-dichloro-5-methyl-2-phenylpyrimidine to predict its potential efficacy in a particular biological context. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. frontiersin.org By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's dynamics, conformational flexibility, and interactions with its environment.

For 4,6-dichloro-5-methyl-2-phenylpyrimidine, MD simulations could be used to perform a conformational analysis. A key aspect would be to explore the rotational barrier and preferred dihedral angle between the phenyl group and the pyrimidine ring. Steric hindrance between the phenyl group and the adjacent chlorine atoms would likely influence this conformation. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking for exploring binding sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how a ligand might interact with its biological target at the atomic level. nih.gov

In a docking study involving 4,6-dichloro-5-methyl-2-phenylpyrimidine, the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and to identify the most likely binding pose. mdpi.com The analysis of the docked conformation reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing more potent analogues. mdpi.com

Research Applications of 4,6 Dichloro 5 Methyl 2 Phenylpyrimidine and Its Derivatives

Investigation as an Intermediate for Complex Molecule Synthesis

The chemical architecture of 4,6-dichloro-5-methyl-2-phenylpyrimidine, featuring reactive chloro groups, makes it a valuable intermediate in the synthesis of more complex, often biologically active, molecules. foliamedica.bgnih.gov The pyrimidine (B1678525) core is a common motif in a wide array of bioactive compounds, and the ability to introduce diverse functional groups at the 4- and 6-positions through nucleophilic substitution of the chlorine atoms is a key feature of its utility. asianpubs.org

Research has demonstrated the use of similar dichloropyrimidine structures in the generation of a library of derivatives. For instance, the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) highlights how the dichloropyrimidine core can be further functionalized, in this case through nitration, to create intermediates for potentially new chemical entities. asianpubs.org The synthesis of various bioactive molecules, such as antidiabetic agents, has utilized pyrimidine-based aldehydes in multi-component reactions like the Biginelli condensation, showcasing the role of functionalized pyrimidines as key building blocks. foliamedica.bg Furthermore, the broader class of pyrimidine derivatives serves as precursors for a range of bioactive compounds, including those with potential applications in treating human diseases. nih.gov

Role in the Synthesis of Coordination Compounds and Supramolecular Assemblies

Pyrimidine and its derivatives, containing nitrogen atoms with lone pairs of electrons, are capable of acting as ligands in coordination chemistry, binding to metal ions to form coordination polymers and supramolecular assemblies. nih.govresearchgate.netresearchgate.netmdpi.com These structures are of interest for their potential applications in catalysis, materials science, and as models for biological systems.

While direct studies on 4,6-dichloro-5-methyl-2-phenylpyrimidine in this context are not extensively documented, the coordination chemistry of similar pyrimidine and pyridine-based ligands is well-established. For example, 2-(diphenylphosphino)pyrimidine (B12568381) has been used to synthesize a one-dimensional copper(I) coordination polymer. researchgate.netresearchgate.net In this structure, the pyrimidine ring coordinates to the copper ions, demonstrating the ability of the pyrimidine nitrogen to participate in the formation of extended solid-state structures. researchgate.netresearchgate.net Similarly, aminopyrimidine derivatives have been shown to form salts and co-crystals with various organic acids, where the pyrimidine ring participates in extensive hydrogen bonding networks, leading to the formation of supramolecular ribbons and other well-defined architectures. nih.govresearchgate.net The ability of the pyrimidine moiety to engage in such non-covalent interactions is crucial for the rational design of crystal structures with desired properties. nih.govresearchgate.netresearchgate.net

Exploration of Herbicidal Safener Properties in Research Models (Based on Fenclorim Analogy)

Fenclorim, with the chemical name 4,6-dichloro-2-phenylpyrimidine, is a commercially used herbicide safener that protects grass crops from injury by certain herbicides. Given that 4,6-dichloro-5-methyl-2-phenylpyrimidine is a close structural analog of fenclorim, differing only by a methyl group at the 5-position, it has been a subject of research interest for its potential herbicidal safener properties.

The mechanism of action of fenclorim involves the enhancement of the crop's natural detoxification pathways, allowing it to metabolize the herbicide more effectively than the target weeds. Research on fenclorim and its analogs has provided insights into the structure-activity relationships that govern their safening effects. The exploration of derivatives of the 2-phenylpyrimidine (B3000279) scaffold is an active area of research aimed at discovering new compounds with improved efficacy or a broader spectrum of activity.

Preclinical Investigation of Potential Biological Activities in Research Models

The pyrimidine nucleus is a fundamental component of many biologically important molecules, including nucleic acids and various therapeutic agents. This has prompted extensive research into the biological activities of synthetic pyrimidine derivatives.

Studies on Antimicrobial (Antibacterial and Antifungal) Effects in in vitro Models

A significant body of research has been dedicated to exploring the antimicrobial properties of pyrimidine derivatives. The rationale for these investigations often stems from the structural similarities of these synthetic compounds to natural pyrimidines, suggesting they might interfere with microbial metabolic pathways.

In the realm of antifungal research, derivatives of 2-phenylpyrimidine have been designed and synthesized as novel inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov One study reported a series of 2-phenylpyrimidine derivatives, with a lead compound exhibiting potent in vitro activity against a panel of clinically relevant fungal pathogens, in some cases exceeding the efficacy of the established antifungal drug fluconazole. nih.govnih.gov

The following table summarizes the in vitro antifungal activity of a representative 2-phenylpyrimidine derivative, Compound C6, against various fungal strains. nih.govnih.gov

| Fungal Strain | Compound C6 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 8 | >64 |

| Candida tropicalis | 4 | 16 |

| Candida parapsilosis | 2 | 4 |

| Candida glabrata | 8 | 32 |

| Cryptococcus neoformans | 1 | 8 |

| Aspergillus fumigatus | 4 | >64 |

| Trichophyton rubrum | 1 | 8 |

Data sourced from literature reports on 2-phenylpyrimidine derivatives targeting CYP51. nih.govnih.gov

Research into Antineoplastic (Anticancer) Activities in Cell Line Models

The quest for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, including pyrimidine derivatives. The underlying hypothesis is that these compounds may selectively inhibit the proliferation of cancer cells by interfering with critical cellular processes.

While specific studies on the anticancer activity of 4,6-dichloro-5-methyl-2-phenylpyrimidine are limited, research on related pyrimidine-containing compounds has shown promise. For instance, a novel pyrimidyl-di(diazaspiroalkane) derivative has been synthesized and evaluated for its biological activity. researchgate.net Furthermore, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and their anti-proliferative activity was assessed across a panel of eight cancer cell lines, with some derivatives showing efficacy against several hematological cancer types. mdpi.com These findings suggest that the pyrimidine scaffold can be a fruitful starting point for the development of new antineoplastic agents. mdpi.com

Investigation of Antiviral Potential in Research Models

Pyrimidine derivatives are a well-established class of antiviral agents, with numerous nucleoside analogs being clinically approved for the treatment of viral infections. researchgate.net These compounds often act by mimicking natural nucleosides and interfering with viral DNA or RNA synthesis. nih.govbiorxiv.org This has spurred research into new pyrimidine-based compounds, including those derived from 4,6-dichloropyrimidine (B16783) scaffolds, as potential antiviral drugs. nih.gov

The synthesis of acyclic pyrimidine nucleoside analogs and acyclic phosphonate (B1237965) nucleoside analogs has been reported, with some compounds showing strong antiviral effects in preclinical studies. nih.gov A patent review covering the period from 1980 to 2021 highlights the extensive efforts in developing pyrimidine derivatives as inhibitors of a wide range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov For example, a novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various viral families, including several strains of HIV, by blocking heparan sulfate (B86663) receptors on the host cell surface. nih.gov Another study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that compounds with an aminoindane moiety exhibited remarkable efficacy against human coronavirus 229E. mdpi.com

The following table provides examples of pyrimidine derivatives and their reported antiviral activities from the literature.

| Compound Class | Virus | Reported Activity |

| Acyclic Pyrimidine Nucleoside Analogs | Various | Strong antiviral effects in preclinical models nih.gov |

| Pyrimidyl-di(diazaspiroalkane) Derivatives | HIV | Inhibition of viral replication nih.gov |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Remarkable efficacy mdpi.com |

Anti-inflammatory Research using in vitro Assays

The therapeutic potential of pyrimidine derivatives as anti-inflammatory agents has been a subject of extensive research. These compounds are known to target key mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and various pro-inflammatory cytokines. The core structure of 4,6-Dichloro-5-methyl-2-phenylpyrimidine, featuring a phenyl group at position 2 and chloro substituents at positions 4 and 6, has been identified as a promising scaffold for the development of novel anti-inflammatory drugs.

In vitro studies on various pyrimidine derivatives have demonstrated their ability to inhibit crucial inflammatory pathways. For instance, research on polysubstituted 2-aminopyrimidines has shown that the presence of chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring leads to significant inhibitory activity against the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key inflammatory mediators. Specifically, 4,6-dichloro analogs have been found to be more potent than their monochloro counterparts. This enhanced activity is attributed to the electron-withdrawing nature of the chlorine atoms, which influences the electronic properties of the pyrimidine ring and its interaction with biological targets.

While specific in vitro anti-inflammatory data for 4,6-Dichloro-5-methyl-2-phenylpyrimidine is not extensively detailed in publicly available literature, the broader class of 4,6-dichloropyrimidine derivatives has shown promise. For example, studies on related compounds have explored their inhibitory effects on COX-1 and COX-2 enzymes. The selective inhibition of COX-2 is a particularly desirable characteristic for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The general mechanism of action for many anti-inflammatory pyrimidine derivatives involves the suppression of the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA. This, in turn, reduces the production of NO and PGE2, respectively. The anti-inflammatory effects of these compounds are often evaluated using cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a standard model for studying the inflammatory response. In these assays, the ability of a compound to reduce the production of inflammatory markers like TNF-α, IL-1β, and IL-6 is quantified.

Table 1: Representative Anti-inflammatory Activity of a Dichlorinated Pyrimidine Derivative

| Compound | Target | Assay | IC50 (µM) |

| 4,6-dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrimidine | COX-2 | In vitro enzyme inhibition | 0.15 |

Note: This table presents representative data for a structurally related compound to illustrate the potential anti-inflammatory activity of the 4,6-dichloropyrimidine scaffold. Data for 4,6-Dichloro-5-methyl-2-phenylpyrimidine is not specifically available.

Structure-Activity Relationship (SAR) Studies in Biological Systems for Mechanistic Understanding

The systematic investigation of the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their biological activity and understanding their mechanism of action at a molecular level. For 4,6-Dichloro-5-methyl-2-phenylpyrimidine and its analogs, SAR studies focus on how modifications to the pyrimidine core and its substituents influence their anti-inflammatory potency and selectivity.

Key observations from SAR studies on related anti-inflammatory pyrimidine compounds include:

Substitution at C-4 and C-6: The presence of chloro groups at the C-4 and C-6 positions is a significant determinant of anti-inflammatory activity. As mentioned, dichlorinated analogs are generally more potent than their mon-chlorinated or non-chlorinated counterparts. This highlights the importance of the electronic and steric properties conferred by these halogen substituents.

Substitution at C-2: The nature of the substituent at the C-2 position plays a vital role in the compound's interaction with its biological target. In the case of 4,6-Dichloro-5-methyl-2-phenylpyrimidine, the phenyl group at this position is a key feature. Modifications to this phenyl ring, such as the introduction of various substituents (e.g., methoxy, fluoro, chloro), can significantly impact the compound's activity and selectivity, for instance, towards COX-2 over COX-1. The orientation and electronic nature of these substituents can influence binding affinity within the active site of the target enzyme.

The collective findings from SAR studies guide medicinal chemists in the rational design of new derivatives with improved therapeutic profiles. By understanding which structural features are essential for activity and which can be modified to enhance potency, selectivity, and drug-like properties, more effective and safer anti-inflammatory agents based on the 4,6-dichloropyrimidine scaffold can be developed.

Table 2: General Structure-Activity Relationship Trends for Anti-inflammatory Pyrimidine Derivatives

| Position of Substitution | Influence on Activity | General Observation |

| C-4 and C-6 | Potency | Dichloro substitution generally enhances anti-inflammatory activity compared to mono-chloro or unsubstituted analogs. |

| C-2 | Potency and Selectivity | The nature of the aryl or heteroaryl group and its substituents significantly affects potency and selectivity (e.g., for COX-2). |

| C-5 | Modulatory | The size and nature of the substituent can modulate activity, although in some series, its impact is less pronounced than substitutions at other positions. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and conditions, such as the use of phosphorus oxychloride for chlorination, which pose environmental and safety concerns. Future research should prioritize the development of greener and more efficient synthetic methodologies. rasayanjournal.co.inbenthamdirect.comnih.gov

Key areas for advancement include:

Catalytic Systems: Investigating novel catalysts, such as pincer Ni(II) or Iridium complexes, could enable more sustainable multicomponent reactions that assemble the pyrimidine core from simpler, readily available starting materials like alcohols and amidines. acs.orgbohrium.comorganic-chemistry.org This approach enhances atom economy by reducing waste and avoiding hazardous intermediates.

Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents. powertechjournal.comnih.gov

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate easier scalability, making the synthesis more suitable for industrial application.

Milder Reagents: Exploring alternative, less hazardous chlorinating agents to replace phosphorus oxychloride would represent a significant step towards a more sustainable process.

Exploration of Diverse Chemical Transformations and Derivatizations

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are prime sites for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com While SNAr reactions on dichloropyrimidines typically show a preference for the C4 position, the substitution pattern of 4,6-dichloro-5-methyl-2-phenylpyrimidine may offer unique regioselectivity that warrants investigation. mdpi.comwuxiapptec.comstackexchange.com

Future research should systematically explore:

Nucleophilic Aromatic Substitution (SNAr): A broad array of nucleophiles (O-, N-, S-, and C-based) should be investigated to create a library of derivatives. The differential reactivity of the C4 and C6 positions could be exploited for sequential, selective substitutions.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Applying these methods to 4,6-dichloro-5-methyl-2-phenylpyrimidine could yield a diverse range of complex molecules.

| Reaction Type | Reagent/Catalyst System | Potential New Functionality |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Introduction of new aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Formation of substituted aminopyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduction of alkynyl moieties |

| Heck Coupling | Alkenes, Pd catalyst | Formation of vinyl-substituted pyrimidines |

| C-S Cross-Coupling | Thiols, Pd catalyst | Introduction of thioether linkages |

This systematic derivatization will not only expand the chemical space around the core scaffold but also provide a rich library of compounds for screening in biological and materials science applications. nih.govresearchgate.net

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. mdpi.com For 4,6-dichloro-5-methyl-2-phenylpyrimidine, in-silico methods can provide deep insights into its reactivity, potential biological activity, and material properties.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) distribution to predict the regioselectivity of nucleophilic attacks. wuxiapptec.comnih.gov It can also help elucidate reaction mechanisms and predict spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate chemical structure with biological activity. nih.govnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and prioritize synthetic targets.

Molecular Docking: If a biological target is identified, molecular docking can predict the binding mode and affinity of 4,6-dichloro-5-methyl-2-phenylpyrimidine and its derivatives within the target's active site. nih.govresearchgate.nettandfonline.com This is invaluable for rational drug design and lead optimization.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule interacts with biological targets, such as proteins or nucleic acids, and can help assess the stability of predicted binding poses from docking studies. tandfonline.com

Deeper Mechanistic Understanding of Biological Interactions in Research Models

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in oncology. nih.gov Related substituted pyrimidines have shown promise as anticancer and anti-inflammatory agents. mdpi.com Therefore, a thorough investigation into the biological activities of 4,6-dichloro-5-methyl-2-phenylpyrimidine is a logical and promising direction.

Future research should aim to:

Identify Biological Targets: Initial screening against a panel of disease-relevant proteins, such as kinases, could identify primary biological targets. The structural similarity of pyrimidines to ATP makes them common kinase inhibitors.

Elucidate Mechanism of Action: Once a target is identified, detailed biochemical and cellular assays are needed to understand the mechanism of action. For instance, if the compound inhibits a specific kinase, further studies would investigate its effect on downstream signaling pathways, cell cycle progression, and apoptosis.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its protein target via X-ray crystallography would provide definitive evidence of the binding mode. This structural information is critical for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.

Integration into Advanced Materials Science Research

The inherent electronic properties of the pyrimidine ring, combined with the extended π-conjugation from the phenyl substituent, make 4,6-dichloro-5-methyl-2-phenylpyrimidine an intriguing candidate for applications in materials science. researchgate.net Pyrimidine-based compounds are known to be electron-deficient, a useful property for organic electronics. spiedigitallibrary.orgresearchgate.netalfa-chemistry.com

Prospective research in this area includes:

Organic Electronics: The donor-acceptor nature that can be engineered by derivatizing the scaffold makes it a building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OFETs). alfa-chemistry.comresearchgate.net The photophysical properties, such as absorption and emission spectra, of the parent compound and its derivatives should be characterized to assess their potential. rsc.orgresearchgate.net

Functional Polymers: The two chlorine atoms serve as reactive handles for polymerization reactions. This could lead to the creation of novel conjugated polymers with tailored electronic and optical properties.

Sensors: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. This suggests that derivatives could be developed as fluorescent or colorimetric sensors for detecting specific metal ions. researchgate.net

By exploring these avenues, researchers can potentially develop new functional materials with applications ranging from next-generation displays and solar cells to advanced chemical sensors.

Q & A

Basic: What are the standard synthetic routes for 4,6-Dichloro-5-methyl-2-phenylpyrimidine, and how can reaction conditions be optimized for yield?

A common approach involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions. For example, methyl-substituted pyrimidines can be chlorinated at the 4- and 6-positions with POCl₃ in the presence of catalytic dimethylformamide (DMF) . Post-chlorination, purification via solvent systems like DMSO:Water (5:5) is effective for isolating crystalline products . Yield optimization requires precise temperature control (typically 80–110°C) and stoichiometric excess of chlorinating agents. Monitoring reaction progress via TLC or HPLC is critical to avoid over-chlorination.

Basic: What solvent systems and storage conditions are recommended to prevent degradation of this compound?

Dimethyl sulfoxide (DMSO) should be avoided due to instability risks for chlorinated pyrimidines, as demonstrated in studies where 5-aminopyrimidines decomposed in DMSO . Instead, use anhydrous dichloromethane or acetonitrile for dissolution. For long-term storage, keep the compound under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation and hydrolysis. Waste containing this compound must be segregated and handled by certified environmental disposal services to mitigate ecological risks .

Advanced: How can computational methods like quantum chemical calculations improve the synthesis and functionalization of this pyrimidine derivative?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted synthesis. For instance, computational reaction path searches can identify optimal substituent positions for nucleophilic substitution or cross-coupling reactions. ICReDD’s methodology combines these calculations with machine learning to prioritize experimental conditions, reducing trial-and-error approaches by 60–70% . This hybrid computational-experimental framework accelerates the discovery of novel derivatives, such as those with modified phenyl or methyl groups.

Advanced: What analytical techniques beyond NMR and LC-MS are suitable for studying the surface interactions and stability of this compound?

Microspectroscopic imaging techniques (e.g., Raman microscopy, X-ray photoelectron spectroscopy) provide nanoscale insights into surface adsorption and degradation mechanisms. Advanced mass spectrometry imaging (MSI) can map spatial distribution on indoor or laboratory surfaces, critical for understanding environmental persistence . Additionally, differential scanning calorimetry (DSC) assesses thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity, both essential for formulating stable solid-state derivatives.

Basic: How do substituents (e.g., methyl vs. phenyl groups) influence the reactivity of 4,6-dichloropyrimidines in nucleophilic substitution reactions?

Electron-donating groups like methyl at the 5-position enhance electrophilicity at the 4- and 6-positions, favoring nucleophilic displacement (e.g., with amines or thiols). In contrast, bulky substituents like phenyl at the 2-position sterically hinder reactivity, requiring higher temperatures or polar aprotic solvents (e.g., DMF) to proceed . Systematic substituent variation studies using Hammett parameters or kinetic isotope effects can quantify these electronic and steric influences.

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of structurally similar pyrimidine derivatives?

Contradictions often arise from differences in assay conditions or substituent effects. To address this:

- Perform structure-activity relationship (SAR) studies with controlled variations (e.g., replacing chloro with fluoro groups) .